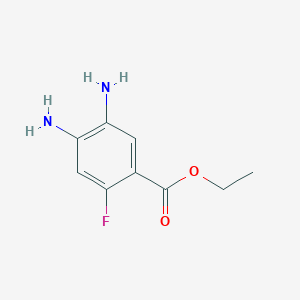

Ethyl 4,5-diamino-2-fluorobenzoate

Description

Significance as a Versatile Organic Building Block

The primary significance of ethyl 4,5-diamino-2-fluorobenzoate lies in its role as a versatile organic building block for the synthesis of quinoxalines. Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. nih.gov The core structure of a quinoxaline (B1680401) is formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This compound provides the ortho-diamine functionality necessary for this key reaction. The presence of the fluorine atom and the ethyl ester group on the benzene (B151609) ring are particularly advantageous. These substituents can modulate the electronic properties and bioavailability of the final quinoxaline derivatives, and they also offer sites for further chemical modification. This allows for the creation of a diverse library of compounds from a single, versatile starting material.

Contextual Role in Synthetic Methodology Development

The use of this compound contributes to the development of synthetic methodologies, particularly in the area of heterocyclic chemistry. The synthesis of quinoxaline derivatives is a well-established field, with various methods available, including traditional reflux heating and modern microwave-assisted synthesis. udayton.edu The application of specifically substituted diamines like this compound allows for the exploration of how different substituents affect reaction kinetics, yields, and the properties of the resulting products.

For instance, the electron-withdrawing nature of the fluorine atom and the ester group can influence the reactivity of the amino groups during the condensation reaction. Researchers can use this to fine-tune reaction conditions and to develop more efficient and selective synthetic protocols. The development of novel quinoxaline-based compounds with potential therapeutic applications often relies on the availability of such tailored building blocks. mdpi.com

Historical Perspective of Fluorinated Anilines and Benzoates in Synthesis

The development of organofluorine chemistry has been a significant area of research for over a century. The first synthesis of an organofluorine compound was reported in 1835, and the formation of an aryl carbon-fluorine bond was first achieved in the 1870s. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

Fluorinated anilines and benzoates, the broader classes to which this compound belongs, have a long history in synthetic chemistry. The Schiemann reaction, discovered in 1927, provided a reliable method for the synthesis of fluoroaromatic compounds from aromatic amines. udayton.edu This opened the door for the widespread use of fluorinated anilines as precursors in various synthetic applications. Similarly, fluorinated benzoic acids and their esters have been used in the synthesis of a wide range of compounds, from pharmaceuticals to materials. The unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity, have made these compounds particularly valuable in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O2 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl 4,5-diamino-2-fluorobenzoate |

InChI |

InChI=1S/C9H11FN2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,11-12H2,1H3 |

InChI Key |

XGMWFKCVAFEZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4,5 Diamino 2 Fluorobenzoate

Reduction-Based Approaches to Diamination

The conversion of nitro groups to amino groups is a fundamental transformation in organic chemistry, and various reductive strategies are employed to achieve this.

Catalytic Hydrogenation of Nitro-Substituted Precursors

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. commonorganicchemistry.comnumberanalytics.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. numberanalytics.com

Palladium on carbon (Pd/C) is a frequently chosen catalyst for the reduction of nitro groups. commonorganicchemistry.com The reaction is often carried out in a protic solvent such as methanol (B129727). Methanol can act as a hydrogen source in a process known as transfer hydrogenation, facilitating the reduction of nitroaromatic compounds. nih.gov While effective, the reaction conditions, including the choice of ligand when using a palladium complex, can significantly influence the outcome. For instance, specific palladium-ligand systems have been developed for the N-methylation of nitroarenes using methanol as the methylating agent. researchgate.netnih.gov

The mechanism of catalytic hydrogenation of nitroaromatics is complex and can proceed through different pathways. Both the nitroaromatic compound and the reducing agent are adsorbed onto the surface of the catalyst. rsc.org One proposed pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), which is then converted to the amine. rsc.org Another proposed mechanism suggests that the conversion of aromatic nitro compounds to aniline (B41778) occurs through the disproportionation of the corresponding hydroxylamine rather than direct hydrogenation. rsc.org The surface potential of the metal catalyst plays a crucial role in the rate of electron transfer from the reducing agent to the nitroaromatic compound. rsc.org Inadequate stirring and hydrogen supply during the reaction can lead to the formation of undesired azo compounds, which can also act as catalyst poisons. researchgate.net

Other Reductive Strategies for Aromatic Nitro Groups

Besides catalytic hydrogenation, several other reagents and methods are available for the reduction of aromatic nitro groups, offering different levels of selectivity and compatibility with various functional groups. numberanalytics.com

Metal-Acid Systems: Historically, metals like iron, zinc, and tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) have been used for nitro group reduction. commonorganicchemistry.comnumberanalytics.com These methods are generally robust but can be harsh. numberanalytics.com

Tin(II) Chloride (SnCl2): This reagent provides a milder method for the reduction of aromatic nitro groups and can be used in non-acidic and non-aqueous media. commonorganicchemistry.comresearchgate.net

Sodium Hydrosulfite (Na2S2O4) and Sodium Sulfide (B99878) (Na2S): These sulfur-based reagents can be useful alternatives, particularly when acidic conditions or hydrogenation are not compatible with the substrate. commonorganicchemistry.com Sodium sulfide can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, they tend to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.comwikipedia.org Sodium borohydride (B1222165) (NaBH4), a milder agent, is often used for the reduction of nitro compounds to amines. numberanalytics.com A combination of SnCl2 and NaBH4 has been shown to selectively reduce aryl-nitro groups. researchgate.net

Electrochemical Reduction: This method offers a highly selective approach that can be performed under mild conditions, making it suitable for the synthesis of complex molecules. numberanalytics.com

Precursor Chemistry and Starting Material Derivations

The synthesis of the target molecule, Ethyl 4,5-diamino-2-fluorobenzoate, relies on the availability of suitably substituted precursors.

Synthesis of Ethyl 4-amino-2-fluorobenzoate and Related Monosubstituted Analogs

The precursor, Ethyl 4-amino-2-fluorobenzoate, is synthesized from ethyl 2-fluoro-4-nitrobenzoate. smolecule.com The key transformation is the reduction of the nitro group to an amino group, which is typically achieved through hydrogenation. smolecule.com This reaction is often carried out in acetic acid at elevated temperatures, followed by refluxing with N,N-dimethylacetamide. smolecule.com

The following table provides a summary of the key compounds mentioned in this article:

| Compound Name | Molecular Formula | CAS Number |

| This compound | C9H11FN2O2 | Not available |

| Ethyl 4-amino-2-fluorobenzoate | C9H10FNO2 | 73792-06-0 |

| Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | Not available |

Interactive Data Table

Click to view compound details

| Compound Name | Molecular Formula | CAS Number | IUPAC Name |

| This compound | C9H11FN2O2 | Not available | This compound |

| Ethyl 4-amino-2-fluorobenzoate | C9H10FNO2 | 73792-06-0 | ethyl 4-amino-2-fluorobenzoate |

| Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | Not available | ethyl 2-fluoro-4-nitrobenzoate |

Esterification of Fluorobenzoic Acids

A common starting point in the synthesis is the esterification of a fluorobenzoic acid. For instance, 4-fluorobenzoic acid can be converted to its corresponding ethyl ester, ethyl 4-fluorobenzoate. globalscientificjournal.comnih.gov This reaction is often carried out by refluxing the fluorobenzoic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid. globalscientificjournal.comresearchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). globalscientificjournal.com The esterification process is a fundamental step that prepares the molecule for subsequent functional group transformations.

Another relevant precursor, 4-amino-3,5-difluorobenzoic acid, can be synthesized by the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide, followed by acidification. nih.gov This resulting acid can then be esterified to produce ethyl 4-amino-3,5-difluorobenzoate. nih.govnih.gov

| Starting Material | Reagents | Product |

| 4-Fluorobenzoic acid | Ethanol, Sulfuric Acid | Ethyl 4-fluorobenzoate |

| 4-Amino-3,5-difluorobenzonitrile | 1. Sodium Hydroxide 2. Hydrochloric Acid | 4-Amino-3,5-difluorobenzoic acid |

| 4-Amino-3,5-difluorobenzoic acid | Not specified | Ethyl 4-amino-3,5-difluorobenzoate |

Introduction of Amine Functionalities

The introduction of the two amino groups is a critical phase in the synthesis. This is typically achieved through a nitration reaction followed by a reduction step. The fluorinated ethyl benzoate (B1203000) is first treated with a nitrating agent to introduce two nitro groups onto the aromatic ring, resulting in a dinitrofluorobenzoate ester. Subsequently, these nitro groups are reduced to amino groups. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (H2/Pd/C) catalyst. mdpi.com This two-step process effectively installs the required diamino substitution pattern.

Derivatization of Nitrofluorobenzoate Esters

An alternative and frequently employed route involves the derivatization of nitrofluorobenzoate esters. This pathway begins with a fluorobenzoic acid that already contains nitro groups. For example, the synthesis can start from a dinitrofluorobenzoic acid. This precursor is first esterified to form the corresponding ethyl dinitrofluorobenzoate. The subsequent and final step is the reduction of the two nitro groups to amino groups, yielding the target molecule, this compound. This approach can be advantageous as it may offer better control over the regioselectivity of the functional group introductions.

Exploration of Alternative Fluorinated Benzoic Acid Precursors

Research into the synthesis of related compounds has explored various alternative fluorinated benzoic acid precursors. For instance, 4-bromo-2,6-difluoroaniline (B33399) can be converted to 4-amino-3,5-difluorobenzonitrile using copper(I) cyanide in dimethylformamide (DMF). nih.gov This intermediate can then be hydrolyzed to 4-amino-3,5-difluorobenzoic acid. nih.gov While not a direct synthesis of the title compound, this demonstrates the exploration of different starting materials and synthetic pathways to access key fluorinated benzoic acid intermediates. The Schiemann reaction is another method that can be used to prepare fluorobenzoic acids, where an aminobenzoic acid is diazotized and then treated with tetrafluoroborate (B81430) to introduce the fluorine atom. wikipedia.org

Innovative Catalytic Systems in Synthetic Routes

The development of efficient and sustainable synthetic methods is a key focus in modern organic chemistry. For the synthesis of this compound and related compounds, innovative catalytic systems play a crucial role.

Homogeneous and Heterogeneous Catalysis for Amination and Reduction

Both homogeneous and heterogeneous catalysts are employed in the key steps of amination and reduction. For the reduction of nitro groups, heterogeneous catalysts like palladium on carbon (Pd/C) are widely used due to their high efficiency and ease of separation from the reaction mixture. mdpi.com In some syntheses of related heterocyclic compounds, transition metal chlorides such as ferric chloride (FeCl3) have been used to promote cyclization reactions. mdpi.comresearchgate.net The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

Sustainable Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic routes are ongoing. This includes the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. While specific details on sustainable practices for the synthesis of this compound are not extensively documented in the provided results, the use of recyclable heterogeneous catalysts like Pd/C aligns with the principles of green chemistry. Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing solvent usage and purification steps. Research into naturally occurring organic acids as catalysts in related syntheses also points towards a trend of adopting more sustainable chemical practices. eurjchem.com

Chemical Transformations and Reactivity Profile of Ethyl 4,5 Diamino 2 Fluorobenzoate

Reactivity of Aromatic Amino Groups

The two primary aromatic amino groups at the C4 and C5 positions are the principal centers of reactivity in Ethyl 4,5-diamino-2-fluorobenzoate. Their nucleophilic character allows them to readily participate in reactions with a variety of electrophiles. This reactivity is fundamental to the construction of new carbon-nitrogen bonds, leading to the formation of amides and ureas, and serves as the basis for numerous condensation and cyclization reactions to build fused heterocyclic systems. Aromatic amines are key intermediates for the synthesis of various heterocycles, including benzimidazoles, benzotriazoles, and quinoxalines acs.org.

Formation of Amides and Ureas

The primary amino groups of this compound can be readily acylated or carbamoylated to form the corresponding amide and urea derivatives.

Amide Formation: Reaction with acylating agents such as acid chlorides or anhydrides under basic conditions leads to the formation of mono- or di-acylated products. The specific outcome depends on the stoichiometry of the reagents and the reaction conditions employed. This transformation is a standard method for introducing acyl groups onto an aromatic amine.

Urea Formation: The synthesis of urea derivatives can be achieved by reacting the diamine with isocyanates. This reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate. For instance, ortho-phenylenediamine can be reacted with various substituted isocyanates to form mono-substituted 1,3-diphenyl ureas nih.gov. Alternatively, reaction with phosgene or its equivalents, followed by treatment with another amine, can also yield urea structures. A direct method involves the reaction of an ortho-phenylenediamine with urea in water at elevated temperatures to produce benzimidazol-2-one, a cyclic urea derivative google.com.

| Reagent Type | Product Functional Group | General Conditions |

| Acid Chloride (R-COCl) | Amide | Base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)₂O) | Amide | Base or acidic catalyst |

| Isocyanate (R-NCO) | Urea | Aprotic solvent, room temperature |

| Urea (NH₂CONH₂) | Cyclic Urea (Benzimidazolone) | Water, 100-160°C google.com |

Condensation and Cyclization Reactions

The ortho-orientation of the two amino groups in this compound is a key structural feature that facilitates a variety of intramolecular and intermolecular condensation and cyclization reactions. This arrangement is ideal for the synthesis of fused five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

While the direct reaction of a 1,2-diamine with a 1,3-dicarbonyl compound typically leads to a seven-membered diazepine ring, fused pyrimidine structures can be accessed through other pathways. The term "pyrimidine derivatives" in this context often refers to benzo-fused systems like quinoxalines, which are structurally isomers of quinazolines. Quinoxalines are readily synthesized via the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds such as glyoxal or α-keto aldehydes researchgate.net.

| Reagent Type | Fused Ring System | Example Reagent |

| 1,2-Dicarbonyl Compound | Quinoxaline (B1680401) | Glyoxal, Biacetyl |

| α-Halo Ketone | Quinoxaline | Phenacyl bromide (followed by oxidation) |

The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a classical and highly efficient method for the synthesis of fused imidazole (B134444) rings, specifically benzimidazoles. This reaction, known as the Phillips-Ladenburg synthesis when using carboxylic acids, involves the condensation of the diamine with the carbonyl compound, followed by cyclization and dehydration semanticscholar.org. A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic ones, can be used semanticscholar.orgnih.govnih.govorganic-chemistry.orgjyoungpharm.orgnio.res.inorganic-chemistry.orgresearchgate.net. The reaction is often promoted by acid catalysts or can be performed under thermal or microwave conditions nih.govorganic-chemistry.org.

| Reagent | Fused Ring System | Conditions |

| Aldehyde (R-CHO) | Benzimidazole (B57391) | Acidic (e.g., HCl, AcOH) or oxidative conditions |

| Carboxylic Acid (R-COOH) | Benzimidazole | High temperature (e.g., >150°C), often with mineral acid (e.g., HCl) |

| Orthoester (RC(OEt)₃) | Benzimidazole | Acid catalyst |

| Nitrile (R-CN) | Benzimidazole | Acid catalyst, high temperature |

The direct fusion of a thiophene ring onto the benzene (B151609) ring of this compound is not a common transformation. However, the ortho-diamine functionality is a precursor to other sulfur-containing fused heterocycles, such as 2,1,3-benzothiadiazoles. These can be synthesized from ortho-phenylenediamines through diazotization followed by reaction with a sulfur source, although more direct methods using reagents like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) are also known. While not a thiophene, this represents a key cyclization pathway for an ortho-diamine involving sulfur.

| Reagent | Fused Ring System | Notes |

| Thionyl Chloride (SOCl₂) | 2,1,3-Benzothiadiazole | Reaction often proceeds in a suitable solvent like pyridine or DMF. |

| Sulfur Monochloride (S₂Cl₂) | 2,1,3-Benzothiadiazole | Provides a direct route to the heterocyclic core. |

Quinazoline Architectures: Quinazolines and their oxo-derivatives (quinazolinones) are important heterocyclic scaffolds. The Niementowski quinazoline synthesis involves the reaction of an anthranilic acid with an amide to form a quinazolinone wikipedia.orgnih.govdrugfuture.comchem-station.com. While this compound is not an anthranilic acid itself, related syntheses starting from ortho-amino aromatic compounds are well-established. For example, quinazolines can be formed via the catalytic dehydrogenative coupling of 2-aminophenyl ketones with amines acs.orgmarquette.edu. Furthermore, the reaction of ortho-phenylenediamine with two equivalents of an aldehyde can lead to fused quinazoline derivatives under specific conditions.

Triazine Architectures: The ortho-diamine moiety is a direct precursor to the fused 1,2,3-triazole ring system, known as benzotriazole. The reaction involves diazotization of one of the amino groups with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid), followed by a rapid intramolecular cyclization of the resulting diazonium salt onto the remaining amino group stackexchange.compharmacyinfoline.comorgsyn.orggsconlinepress.comyoutube.com. This is a high-yielding and common reaction for ortho-phenylenediamines stackexchange.compharmacyinfoline.comgsconlinepress.com. The reaction is generally considered irreversible under normal conditions stackexchange.com.

| Reagent | Fused Ring System | General Conditions |

| Sodium Nitrite / Acetic Acid | Benzotriazole | Aqueous solution, cool temperatures (e.g., 5-15°C) followed by warming orgsyn.orgyoutube.com |

| Amides / Carboxylic Acids | Quinazoline/Quinazolinone | High temperatures, sometimes with catalysts nih.govresearchgate.net |

Spirocyclization and Fused Ring Systems

The ortho-phenylenediamine motif inherent in the structure of this compound serves as a powerful precursor for the synthesis of fused heterocyclic ring systems. The most prominent of these transformations is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines. encyclopedia.pubnih.gov This reaction, known as the Hinsberg quinoxaline synthesis, proceeds by a double condensation, forming a stable, fused pyrazine (B50134) ring.

For instance, the reaction of this compound with a 1,2-diketone such as benzil, in the presence of a catalyst or simply under thermal conditions, is expected to yield the corresponding substituted fluoro-quinoxalinyl-carboxylate. slideshare.net A variety of catalysts and conditions have been developed to facilitate this transformation, including green chemistry approaches using water as a solvent or mild catalysts like cerium(IV) ammonium nitrate. nih.gov

Table 1: Representative Conditions for Quinoxaline Synthesis from o-Phenylenediamines

| Catalyst/Solvent | Dicarbonyl Compound | Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycerol/Water | Various 1,2-diketones | 90 °C, 4-6 min | 85-91% | encyclopedia.pub |

| Iodine/DMSO | Hydroxy ketones | Room Temp, 12 h | 80-90% | researchgate.net |

| Cerium(IV) Ammonium Nitrate (CAN) | Substituted benzils | Aqueous medium | High | nih.gov |

| TiO₂-Pr-SO₃H/Ethanol (B145695) | Benzil | Reflux | 95% | nih.gov |

| Hexafluoroisopropanol (HFIP) | Benzil | Room Temp, 20 min | 95% | encyclopedia.pub |

Beyond quinoxalines, condensation with other bifunctional reagents can lead to a diverse array of fused heterocycles. For example, reaction with carboxylic acids or their derivatives can form benzimidazoles, while reaction with phosgene or its equivalents can yield benzimidazolones. While less specifically documented for this exact substrate, the potential for spirocyclization exists. This would involve reaction with a cyclic diketone or a reagent with two electrophilic centers constrained in a ring, leading to complex spiro-heterocyclic systems.

Electrophilic Aromatic Substitution on the Diaminofluorobenzoate Core

Electrophilic aromatic substitution (EAS) on the this compound core is dictated by the combined directing effects of the four substituents on the benzene ring. The reactivity and regioselectivity of these reactions are determined by the electronic properties (activating or deactivating) and directing influence (ortho-, para-, or meta-) of each group. wikipedia.orgvanderbilt.edu

The directing effects of the substituents are summarized below:

-NH₂ (Amino) groups (at C4 and C5): These are powerful activating groups and are strongly ortho- and para-directing due to their ability to donate electron density to the ring via resonance.

-F (Fluoro) group (at C2): This is a deactivating group due to its inductive electron withdrawal, but it is ortho- and para-directing because of its ability to donate a lone pair of electrons through resonance.

-COOEt (Ethyl Ester) group (at C1): This is a deactivating group through both induction and resonance, and it is a meta-director.

When multiple substituents are present, the regiochemical outcome of an EAS reaction is generally controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the two amino groups are the strongest activators. There are two available positions for substitution on the ring: C3 and C6.

Attack at C3: This position is ortho to the C4-amino group and meta to the C5-amino group. It is also ortho to the C2-fluoro group.

Attack at C6: This position is ortho to the C5-amino group and meta to the C4-amino group. It is para to the C2-fluoro group.

Considering the powerful ortho-directing nature of the amino groups, substitution is strongly favored at positions ortho to them. Therefore, an incoming electrophile will preferentially attack the C3 and C6 positions. The fluorine atom also directs ortho- and para-, further favoring substitution at C3 (ortho) and C6 (para). The meta-directing influence of the deactivating ester group does not typically override the strong directing power of the activating amino groups. The final product distribution between the C3 and C6 isomers would depend on the specific electrophile and reaction conditions, including steric factors.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -COOEt | C1 | -I, -R | Deactivating | Meta (to C3, C5) |

| -F | C2 | -I, +R | Deactivating | Ortho, Para (to C3, C6) |

| -NH₂ | C4 | -I, +R | Activating | Ortho, Para (to C3, C5) |

| -NH₂ | C5 | -I, +R | Activating | Ortho, Para (to C4, C6) |

Diazotization and Subsequent Transformations

The two primary aromatic amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Given the ortho-disposition of the amines, this reaction can lead to different outcomes compared to isolated anilines.

One significant pathway for ortho-phenylenediamines is intramolecular cyclization following mono-diazotization to form a stable benzotriazole derivative. stackexchange.comechemi.com The initially formed diazonium salt at one amino group is susceptible to nucleophilic attack by the adjacent free amino group, leading to ring closure.

Alternatively, under carefully controlled conditions, it may be possible to achieve selective mono-diazotization or bis-diazotization. dtic.mil The resulting diazonium salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups through reactions such as:

Sandmeyer Reaction: Displacement of the diazonium group (-N₂⁺) with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom. taylorfrancis.comscienceinfo.comwikipedia.org This would be a method to potentially synthesize Ethyl 2,4,5-trifluorobenzoate.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder.

Hydrolysis: Reaction with water to introduce a hydroxyl group (-OH).

The ability to selectively functionalize one or both amino group positions via diazotization makes this compound a versatile building block for polysubstituted aromatic compounds.

Reactivity of the Ethyl Ester Moiety

The ethyl ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions or reduction.

Transesterification Reactions

The ethyl ester can be converted to other esters through transesterification. This equilibrium reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with a large excess of methanol (B129727) and a catalytic amount of sulfuric acid would shift the equilibrium to produce Mthis compound. Conversely, using a higher boiling point alcohol like benzyl alcohol could yield the corresponding benzyl ester. Base-catalyzed transesterification, using an alkoxide like sodium methoxide, is also a common method. Given the basicity of the amino groups, acid-catalyzed methods may require protection of the anilines, or a base-catalyzed approach may be more suitable.

Amidation with Primary and Secondary Amines

The direct conversion of the ethyl ester to an amide (aminolysis) can be achieved by heating it with a primary or secondary amine. This reaction often requires high temperatures or catalysis, as esters are less reactive than acid chlorides or anhydrides. mdpi.com Recent advancements have led to metal-catalyzed and metal-free methods for the direct amidation of esters under milder conditions. acs.orgnih.gov For example, a range of primary and secondary amines can react with aromatic esters to form the corresponding N-substituted amides. This allows for the synthesis of a library of (4,5-Diamino-2-fluorobenzoyl)amides from the parent ethyl ester.

Table 3: General Conditions for Direct Amidation of Esters

| Method | Amine Scope | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thermal | Primary/Secondary Aliphatic Amines | High Temperature (e.g., >160 °C) | Catalyst-free, limited to robust substrates | mdpi.com |

| Manganese Catalysis | Primary/Secondary Aryl & Alkyl Amines | Mn(I) catalyst, heat | Broad substrate scope | acs.org |

| Metal- and Base-Free | Primary/Secondary Aliphatic & Aromatic Amines | Water, 110 °C | Green, sustainable approach | nih.gov |

Reductions to Alcohol Functionalities

The ethyl ester group can be readily reduced to a primary alcohol functionality. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like THF would yield (4,5-diamino-2-fluorophenyl)methanol. harvard.edubyjus.com It is important to note that the acidic protons on the two amino groups will react with the hydride reagent first, consuming two equivalents of LiAlH₄ before the ester reduction begins. Therefore, an excess of the reducing agent is necessary. orgsyn.org This reduction is generally chemoselective for the ester, leaving the aromatic ring and the carbon-fluorine bond intact.

Influence of the Fluorine Atom on Reactivity

The fluorine atom at the C-2 position of this compound plays a pivotal role in modulating the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its high electronegativity and the resulting electronic effects significantly influence the reaction pathways and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the fluorine atom, coupled with the ester group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. This activation is a key feature of its reactivity profile. In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, while the fluorine atom itself can be a leaving group in some instances, its primary role is to facilitate the substitution of other potential leaving groups on the ring by stabilizing the negatively charged Meisenheimer intermediate.

The presence of the two amino groups also influences the SNAr pathways. These electron-donating groups can modulate the electron density of the ring and potentially direct the position of nucleophilic attack. The interplay between the electron-withdrawing fluorine and ester groups and the electron-donating amino groups creates a nuanced reactivity landscape that can be exploited for the synthesis of various derivatives.

Regioselectivity and Electronic Effects of Fluorine

The position of the fluorine atom is critical in determining the regioselectivity of nucleophilic aromatic substitution reactions. Being ortho to one of the amino groups and meta to the other, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This effect, combined with the resonance effects of the amino and ester groups, dictates the most favorable sites for nucleophilic attack.

Research on related fluorinated aromatic compounds has shown that fluorine substitution can significantly influence the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions of polyfluoroarenes, substitution often occurs at the para position to an activating group. While specific studies on this compound are limited, the principles of electronic effects suggest that the fluorine atom would enhance the electrophilicity of the carbon atoms ortho and para to it, making them more susceptible to nucleophilic attack. The precise outcome of a reaction would depend on the nature of the nucleophile and the reaction conditions.

Multi-Component Reactions and Complex Ligand Formation

The diamino functionality of this compound makes it an excellent substrate for multi-component reactions and a versatile ligand for the formation of metal complexes.

Ugi Reactions and Related Isocyanide-Based Chemistry

The Ugi reaction is a powerful one-pot, multi-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. The presence of two primary amino groups in this compound opens up possibilities for its participation in Ugi and Ugi-like reactions.

While direct experimental data on the Ugi reaction of this compound is not extensively reported, the reactivity of ortho-phenylenediamines in such reactions is well-documented. These diamines can react with dicarbonyl compounds to form quinoxalines, a class of heterocyclic compounds with diverse biological activities. It is plausible that this compound could undergo similar condensation reactions, followed by intramolecular cyclization, to yield fluorinated quinoxaline derivatives. The fluorine atom would likely influence the reaction kinetics and the properties of the resulting heterocyclic products.

The general mechanism of the Ugi four-component reaction is outlined below:

| Step | Reactants | Intermediate | Product |

| 1 | Aldehyde + Amine | Imine | |

| 2 | Imine + Carboxylic Acid + Isocyanide | α-Adduct | |

| 3 | α-Adduct (intramolecular rearrangement) | α-acylamino amide |

In the context of this compound, either one or both of the amino groups could potentially participate in the initial imine formation, leading to a variety of possible products.

Chelation and Coordination with Metal Centers

The two adjacent amino groups in this compound provide an ideal bidentate chelation site for metal ions. Ortho-phenylenediamines are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The coordination of this compound to metal centers can lead to the formation of five-membered chelate rings, which are thermodynamically favorable.

The presence of the fluorine atom can influence the coordination properties of the ligand. The electron-withdrawing nature of fluorine can affect the basicity of the amino groups, thereby modulating the strength of the metal-ligand bond. Furthermore, fluorinated ligands can impact the electronic and steric properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. The study of metal complexes with fluorinated ligands is an active area of research, with applications in catalysis, materials science, and medicinal chemistry.

Reaction Mechanisms and Kinetic Studies of this compound

This compound is an aromatic compound featuring a benzene ring substituted with two adjacent amino groups, a fluorine atom, and an ethyl ester group. This unique substitution pattern imparts a rich and diverse reactivity to the molecule, making it a valuable precursor in the synthesis of various heterocyclic compounds. The core of its reactivity lies in the nucleophilic nature of the two amino groups positioned ortho to each other, which is a characteristic feature of o-phenylenediamines. This arrangement facilitates a variety of chemical transformations, including nucleophilic additions, condensations, and cyclization reactions.

Reaction Mechanisms and Kinetic Studies

The chemical behavior of Ethyl 4,5-diamino-2-fluorobenzoate is largely dictated by the o-phenylenediamine (B120857) moiety. The electron-donating amino groups enhance the nucleophilicity of the aromatic ring and participate directly in a range of reactions. The presence of a fluorine atom and an ethyl ester group can further modulate this reactivity through electronic and steric effects.

Understanding the reaction pathways of this compound is crucial for its application in synthetic organic chemistry. The primary reaction pathways involve the participation of the two amino groups in nucleophilic attacks and subsequent cyclizations.

The two amino groups in this compound are strong nucleophiles and readily react with electrophilic species. A common class of reactions is the condensation with carbonyl compounds, such as aldehydes and ketones. researchgate.net The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine). researchgate.net

The presence of the second amino group in the ortho position allows for further intramolecular reactions. For instance, the newly formed imine can undergo an intramolecular nucleophilic attack by the second amino group, leading to the formation of a cyclic intermediate. This is a key step in the synthesis of various heterocyclic systems. researchgate.net

The general mechanism for the condensation of an o-phenylenediamine with an aldehyde can be depicted as follows:

Nucleophilic Attack: One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

Dehydration: The hemiaminal undergoes dehydration to form a Schiff base.

Intramolecular Cyclization: The second amino group attacks the imine carbon, leading to a five-membered ring.

Aromatization: The cyclic intermediate can then undergo oxidation or rearrangement to form a stable aromatic heterocyclic system, such as a benzimidazole (B57391). nih.gov

The ortho-diamine functionality of this compound is a key structural feature that enables various cyclization reactions to form heterocyclic compounds. One of the most prominent examples is the Phillips condensation for the synthesis of benzimidazoles, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. ijariie.comorientjchem.org

The mechanism of benzimidazole formation from o-phenylenediamines and carboxylic acids generally proceeds through the following steps:

Amide Formation: One of the amino groups reacts with the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This step is often facilitated by heating or the presence of a dehydrating agent.

Intramolecular Cyclization: The second amino group performs a nucleophilic attack on the carbonyl carbon of the amide group.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the benzimidazole ring.

Alternatively, benzimidazoles can be synthesized from o-phenylenediamines and aldehydes, typically in the presence of an oxidizing agent. nih.gov The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole. nih.gov The choice of reaction conditions and reagents can influence the reaction pathway and the final product. For instance, the use of different catalysts can promote specific cyclization routes. rsc.orgacs.org

The following table illustrates the expected cyclization products from the reaction of this compound with various reagents.

| Reagent | Expected Heterocyclic Product |

| Formic Acid | 6-Fluoro-1H-benzimidazole-5-carboxylic acid, ethyl ester |

| Aldehyde (R-CHO) | 2-Substituted-6-fluoro-1H-benzimidazole-5-carboxylic acid, ethyl ester |

| 1,2-Diketone | Substituted quinoxaline (B1680401) derivative |

| Phosgene | Benzimidazolone derivative |

In multi-step transformations involving this compound, the formation and stability of intermediates play a crucial role in determining the final product. As discussed, hemiaminals, Schiff bases, and N-acyl-o-phenylenediamines are common intermediates in condensation and cyclization reactions. researchgate.netnih.gov The reactivity of these intermediates can be influenced by the substituents on the aromatic ring.

The fluorine atom at the 2-position, being an electron-withdrawing group, can affect the nucleophilicity of the adjacent amino group at the 4-position. This can influence the rate of the initial nucleophilic attack and the stability of the resulting intermediates. The ethyl ester group, also electron-withdrawing, can similarly modulate the reactivity of the amino group at the 5-position.

The trapping and characterization of these reactive intermediates can provide valuable mechanistic insights. nih.gov While direct observation of these intermediates can be challenging due to their transient nature, their existence is supported by kinetic studies and theoretical calculations. nih.gov

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

The rate of a chemical reaction is quantified by its rate constant (k), which is a proportionality constant in the rate law. For the reactions of this compound, the rate law would depend on the concentrations of the reactants and the specific reaction mechanism. For example, in a condensation reaction with an aldehyde, the reaction rate might be first-order with respect to both the diamine and the aldehyde.

The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) – the minimum energy required for a reaction to occur. Other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the Eyring equation and provide further insights into the transition state of the reaction.

A hypothetical kinetic study of the reaction of this compound with an aldehyde could involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained could then be used to determine the rate law, rate constant, and activation parameters.

The choice of solvent can have a significant impact on the rates of reactions involving this compound. youtube.com Solvents can influence reaction kinetics through several mechanisms:

Solvation of Reactants and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the formation of a benzimidazole from an o-phenylenediamine and a carboxylic acid, a polar protic solvent might facilitate the proton transfers involved in the mechanism.

Dielectric Constant: The dielectric constant of the solvent can affect the electrostatic interactions between reactants.

Specific Solvation Effects: Solvents can participate directly in the reaction mechanism, for example, by acting as a proton donor or acceptor.

The effect of the solvent on the kinetics of nucleophilic aromatic substitution reactions is a well-studied phenomenon. youtube.com Generally, polar aprotic solvents like DMF or DMSO are favored for these reactions as they can solvate the cation while leaving the nucleophile relatively "bare" and more reactive. youtube.com For the reactions of this compound, a systematic study of solvent effects would be necessary to determine the optimal conditions for a given transformation.

The following table summarizes the general effects of different solvent types on reactions involving charged species.

| Solvent Type | Effect on Reactions with Charged Intermediates/Transition States |

| Polar Protic (e.g., water, ethanol) | Can stabilize both cations and anions through hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, DMF) | Effectively solvates cations but not anions, leading to enhanced nucleophilicity. |

| Nonpolar (e.g., hexane, toluene) | Poorly solvates charged species, generally leading to slower reaction rates for reactions involving them. |

Research on this compound and Its Reaction Profile Remains Limited

The synthesis and reactivity of fluorinated aromatic compounds are of significant interest in medicinal and materials chemistry. The presence of a fluorine atom, along with two amino groups and an ethyl ester on a benzene (B151609) ring, suggests that this compound would be a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules. However, without specific studies on this particular compound, any discussion of its reaction kinetics or mechanisms would be purely speculative.

Further investigation and publication of research focused specifically on this compound are necessary to provide the scientifically accurate and detailed information required for a thorough analysis of its chemical behavior.

Derivatization and Advanced Functionalization Strategies

Synthesis of Structurally Modified Analogs

The core structure of ethyl 4,5-diamino-2-fluorobenzoate is ripe for modification to generate a library of analogs with tailored properties. The two amino groups are primary sites for reactions that can lead to the formation of new heterocyclic systems or the introduction of various substituents.

One significant avenue for creating structurally modified analogs is through condensation reactions. For instance, o-phenylenediamine (B120857) derivatives are well-known precursors for the synthesis of nitrogen-containing heterocycles such as benzimidazoles, quinoxalines, and benzodiazepines. researchgate.netsigmaaldrich.com These reactions typically involve the condensation of the diamine with aldehydes, ketones, or carboxylic acids and their derivatives. sigmaaldrich.com The resulting heterocyclic analogs often exhibit distinct electronic and steric properties compared to the parent compound.

Another approach to synthesizing analogs involves the modification of the existing functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. The amino groups can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. These modifications can significantly alter the solubility, electronic properties, and biological activity of the resulting analogs.

A notable example of analog synthesis from a closely related compound, ethyl 4-amino-3,5-difluorobenzoate, involves a four-step synthetic procedure to produce a visible-light-responsive azobenzene (B91143) derivative, diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.govnih.gov This highlights the potential to create photo-responsive analogs from fluorinated aminobenzoates.

The following table provides examples of reaction types that can be employed to synthesize structurally modified analogs of this compound:

| Reaction Type | Reagents and Conditions | Potential Analog Structure |

| Benzimidazole (B57391) formation | Aldehyd or carboxylic acid, often with acid catalysis and heat | Fused imidazole (B134444) ring |

| Quinoxaline (B1680401) formation | α-Dicarbonyl compound | Fused pyrazine (B50134) ring |

| Amide coupling | Acyl chloride or carboxylic acid with a coupling agent | N-acylated diamine |

| Azo coupling | Diazonium salt | Azo-linked dimer |

Introduction of Diverse Functional Groups for Specific Applications

The introduction of diverse functional groups onto the this compound backbone is a key strategy for fine-tuning its properties for specific applications. The reactivity of the amino groups allows for the incorporation of a wide variety of functionalities.

For applications in medicinal chemistry, functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule are of particular interest. For example, the introduction of basic amine functionalities can improve aqueous solubility, while lipophilic groups can enhance membrane permeability. The synthesis of N-acylated derivatives of o-phenylenediamines has been explored for their fungicidal and anthelmintic properties. google.com

In materials science, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, can allow for the incorporation of the molecule into larger polymeric structures. The synthesis of aromatic polyamides, for instance, relies on the reaction of aromatic diamines with aromatic diacid chlorides. mdpi.com

The following table outlines various functional groups that can be introduced and their potential applications:

| Functional Group | Method of Introduction | Potential Application |

| Alkyl/Aryl groups | N-alkylation or N-arylation reactions | Modulating solubility and steric properties |

| Amide linkages | Acylation with carboxylic acids or acyl chlorides | Creating building blocks for polymers or bioactive molecules |

| Sulfonamides | Reaction with sulfonyl chlorides | Introducing motifs with therapeutic potential |

| Heterocyclic rings | Condensation with dicarbonyls or other suitable precursors | Developing novel scaffolds for drug discovery |

Incorporation into Polymeric or Supramolecular Assemblies

The diamino functionality of this compound makes it an excellent candidate for incorporation into both polymeric and supramolecular structures. Aromatic diamines are fundamental building blocks for high-performance polymers, such as aromatic polyamides (aramids) and polyimides. mdpi.comnih.gov These polymers are known for their exceptional thermal stability and mechanical strength. The incorporation of the fluorinated diamine can impart specific properties to the resulting polymer, such as altered solubility and gas permeability. mdpi.com

The synthesis of such polymers typically involves step-growth polymerization, where the diamine is reacted with a comonomer containing two reactive groups, such as a diacid chloride or a dianhydride. mdpi.com Oxidative polymerization of aromatic diamines is another route to produce multifunctional polymers. nih.govscinito.ai

Beyond covalent polymers, o-phenylenediamine derivatives can participate in the formation of supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net For instance, the oxidation of o-phenylenediamine can lead to the formation of dimers that self-assemble into microfibrils. nih.gov The presence of the ester and fluorine substituents on the this compound ring can influence the nature and strength of these non-covalent interactions, thus directing the formation of specific supramolecular architectures. These assemblies have potential applications in areas such as organogels and nanomaterials. researchgate.net

| Assembly Type | Method of Formation | Potential Properties and Applications |

| Polyamides | Polycondensation with diacid chlorides | High thermal stability, mechanical strength |

| Polyimides | Polycondensation with dianhydrides | Excellent thermal and chemical resistance |

| Supramolecular Fibrils | Self-assembly through non-covalent interactions | Gel formation, templating for nanomaterials |

Bioorthogonal Tagging and Linker Chemistry

The chemical reactivity of this compound makes it a potential candidate for applications in bioorthogonal chemistry and as a linker in drug delivery systems. Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. pitt.edu

The amino groups of this compound can be functionalized with moieties that participate in bioorthogonal reactions. For example, one amino group could be modified to introduce a strained alkyne or a tetrazine, which are reactive partners in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions, respectively. pitt.edunih.gov These reactions are widely used for labeling biomolecules in living cells. nih.gov

Furthermore, the bifunctional nature of this compound allows it to act as a chemical linker. In drug-conjugate design, a linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The properties of the linker are crucial for the stability and efficacy of the conjugate. This compound could be elaborated into a linker with defined length, rigidity, and cleavage properties. For instance, the ester group could be hydrolyzed to a carboxylic acid for conjugation to one molecule, while one of the amino groups could be used for attachment to a second molecule.

The following table summarizes potential applications in this area:

| Application | Strategy | Key Features |

| Bioorthogonal Probe | Functionalization with a bioorthogonal reactive group (e.g., tetrazine, strained alkyne) | Enables specific labeling of biomolecules in a biological environment |

| Chemical Linker | Utilization of the diamine and ester functionalities for sequential conjugation | Connects two different molecular entities, such as in antibody-drug conjugates |

Design and Synthesis of Photoactive or Fluorescent Derivatives

The aromatic diamine core of this compound is a promising platform for the design of photoactive and fluorescent molecules. The electronic properties of the benzene (B151609) ring, influenced by the amino, ester, and fluorine substituents, can be modulated to create molecules that interact with light in specific ways.

A significant strategy for creating photoactive derivatives is the formation of azobenzenes. As mentioned earlier, a visible-light-responsive azobenzene has been synthesized from a related difluoro-aminobenzoate. nih.govnih.gov Azobenzenes are known for their photo-isomerization properties, which can be harnessed in applications such as molecular switches and photo-responsive materials. mdpi.com

Furthermore, o-phenylenediamine derivatives are widely used in the synthesis of fluorescent probes and sensors. nih.govnih.govchemicalbook.com The oxidation of o-phenylenediamine leads to the formation of 2,3-diaminophenazine, a highly fluorescent compound. nih.govnih.gov This reaction forms the basis for many colorimetric and fluorescent sensors for various analytes. The specific substituents on this compound could be leveraged to tune the photophysical properties of such sensors, potentially leading to probes with enhanced sensitivity or selectivity. For example, the reaction of the diamine with specific analytes could trigger the formation of a fluorescent product, enabling the detection of that analyte. researchgate.net

The following table outlines approaches to generate photoactive and fluorescent derivatives:

| Derivative Type | Synthetic Approach | Potential Application |

| Azobenzene | Azo coupling | Molecular switches, photo-responsive polymers |

| Fluorescent Sensor | Oxidation or condensation reactions to form a fluorophore | Detection of metal ions or small molecules |

| Phenazine-based Fluorophore | Oxidation of the diamine | Fluorescent labeling and imaging |

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of fluorine-containing organic molecules.

The ¹H NMR spectrum of Ethyl 4,5-diamino-2-fluorobenzoate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The aromatic region would be more complex due to the substitution pattern. The two aromatic protons will appear as distinct signals, with their chemical shifts and coupling constants influenced by the electron-donating amino groups and the electron-withdrawing fluorine and ester functionalities. The amino (NH₂) protons are anticipated to appear as broad singlets, and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value). The aromatic carbons will appear in a range influenced by the attached functional groups, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the ethyl group will appear at the highest field (lowest ppm values).

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal will be indicative of the electronic environment created by the adjacent amino and ester groups. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide crucial connectivity information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 100 - 150 | - |

| -NH₂ | 3.5 - 5.0 (broad) | - | - |

| -OCH₂CH₃ | 4.0 - 4.4 (quartet) | ~60 | - |

| -OCH₂CH₃ | 1.2 - 1.5 (triplet) | ~14 | - |

| C=O | - | ~165 | - |

| C-F | - | ~150 (d, ¹JCF ≈ 240-260 Hz) | -110 to -130 |

| Other Aromatic-C | - | 100 - 140 | - |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For this compound, it would definitively link the methyl and methylene protons of the ethyl group and could help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group would show a correlation peak.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the two primary amino groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give rise to a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium - Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁FN₂O₂), the exact mass is 198.0808 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would lead to a fragment ion at m/z 153.

Loss of an ethyl radical (-CH₂CH₃): This would result in a fragment at m/z 169.

Decarbonylation: Loss of CO from fragment ions.

Cleavage of the ester group: Fragmentation can occur at various points within the ester functionality.

Rearrangements: The presence of the amino groups might lead to complex rearrangement pathways.

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy, providing strong evidence for the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₁₁FN₂O₂.

The theoretical monoisotopic mass of this compound is calculated as follows: (9 * 12.000000) + (11 * 1.007825) + (1 * 18.998403) + (2 * 14.003074) + (2 * 15.994915) = 198.080827 Da .

An experimental determination of the exact mass via HRMS, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a value in very close agreement with this theoretical mass, often within a few parts per million (ppm). This high degree of accuracy allows for the confident confirmation of the elemental formula.

While specific experimental HRMS data for this compound is not widely available in the current body of scientific literature, the analysis of a structurally similar compound, Ethyl 4-amino-2-fluorobenzoate (C₉H₁₀FNO₂), shows a computed exact mass of 183.06955672 Da. nih.gov This highlights the precision of HRMS in distinguishing between closely related molecular formulas.

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂O₂ |

| Theoretical Monoisotopic Mass | 198.080827 Da |

| Calculated Molecular Weight | 198.19 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to elucidate the connectivity of atoms within a molecule.

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragmentation pattern would be characteristic of its structure. Likely fragmentation pathways would include:

Loss of an ethyl group (-C₂H₅): Resulting from the cleavage of the ester.

Loss of ethanol (B145695) (-C₂H₅OH): A common fragmentation for ethyl esters.

Decarbonylation (-CO): Loss of a carbonyl group from the ester.

Cleavage of the aromatic ring: Leading to smaller fragment ions.

A detailed analysis of the product ion masses would allow for the piecing together of the molecular structure, confirming the presence of the ethyl ester, the amino groups, and the fluorine substituent on the benzene ring.

As of the current literature survey, specific experimental tandem mass spectrometry data for this compound has not been reported.

X-ray Diffraction Studies

X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

To date, a single-crystal X-ray diffraction study for this compound has not been published. Such a study would provide precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystalline state. It would reveal the planarity of the benzene ring and the orientation of the ethyl ester and amino substituents relative to the ring.

For comparative purposes, the crystal structure of a related compound, ethyl 4-amino-3,5-difluorobenzoate, has been determined. nih.gov This study revealed the quinoidal character of the phenyl ring and distortions in bond angles due to the presence of the fluorine substituents. nih.gov A similar analysis of this compound would be expected to provide analogous insights into its solid-state geometry.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. A single-crystal X-ray diffraction analysis of this compound would be instrumental in identifying and characterizing these interactions.

Given the functional groups present in the molecule, the following intermolecular interactions would be anticipated:

Hydrogen Bonding: The two amino groups (-NH₂) are strong hydrogen bond donors, and the carbonyl oxygen of the ester group is a hydrogen bond acceptor. This would likely lead to the formation of extensive hydrogen-bonding networks, such as N-H···O and N-H···N interactions, which would play a dominant role in the crystal packing.

π-π Stacking: The aromatic benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular and electronic properties of organic compounds. These methods allow for a detailed analysis of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. By using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), researchers can calculate the lowest energy geometry of Ethyl 4,5-diamino-2-fluorobenzoate. numberanalytics.com

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. While specific experimental data for the title compound is not available, theoretical calculations would provide the parameters listed in the table below, which are essential for understanding its structural framework.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-F (aromatic) | ~1.35 Å |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-C-F (aromatic) | ~119° |

| Dihedral Angle | C(aromatic)-C(carbonyl)-O-C(ethyl) | ~180° (planar) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. numberanalytics.com

| Parameter | Formula | Significance |

|---|---|---|

| E_HOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, revealing the underlying hyperconjugative interactions that contribute to molecular stability. mit.eduims.ac.jp The strength of these interactions is quantified by the second-order perturbation energy, E(2). numberanalytics.com

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) at C4-NH₂ | π* (C5-C6) | Lone Pair -> Antibonding Pi | High |

| LP (N) at C5-NH₂ | π* (C4-C3) | Lone Pair -> Antibonding Pi | High |

| LP (O) on C=O | π* (C1-C2) | Lone Pair -> Antibonding Pi | Moderate |

| π (C3-C4) | π* (C5-C6) | Pi -> Antibonding Pi | Moderate |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. chemeurope.com It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. The map uses a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). stackexchange.comsciencedaily.com Green and yellow represent areas of intermediate potential. sciencedaily.com

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atoms of the amino groups, highlighting them as nucleophilic centers. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue), marking them as electrophilic sites.

DFT calculations can accurately predict vibrational spectra (FT-IR and Raman), which arise from the stretching and bending of molecular bonds. numberanalytics.com By calculating the vibrational frequencies, a theoretical spectrum can be generated that serves as a powerful tool for interpreting experimental data. Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental results.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3500-3420 |

| Symmetric N-H Stretch | -NH₂ | ~3420-3340 |

| C=O Stretch | Ester | ~1720-1700 |

| C-O Stretch | Ester | ~1300-1200 |

| C-F Stretch | Aromatic Fluoride | ~1250-1150 |

Reaction Mechanism Simulations

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions. numberanalytics.comnumberanalytics.com Using DFT, researchers can map the potential energy surface of a reaction, connecting reactants to products through the lowest energy path. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. chemeurope.comstackexchange.com

The simulation involves:

Geometry Optimization: Calculating the stable structures of the reactants and products.

Transition State Search: Identifying the unstable, fleeting geometry of the transition state. mit.edu

Energy Calculation: Determining the activation energy (the difference in energy between the reactants and the transition state), which is critical for predicting reaction rates.

Such simulations could be used to model the synthesis of this compound or its subsequent reactions, providing a deep, mechanistic understanding that is often difficult to obtain through experiments alone. ims.ac.jp

Transition State Characterization and Energy Barrier Calculations

There are currently no published studies that specifically detail the transition state characterization or energy barrier calculations for reactions involving this compound. Such investigations would be crucial for understanding the kinetics and mechanisms of its synthesis and subsequent functionalization reactions. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in identifying the geometry of transition states and quantifying the activation energies for various reaction pathways.

Simulation of Reaction Pathways and Selectivity

Similarly, the simulation of reaction pathways to predict the regioselectivity and chemoselectivity of this compound in chemical reactions is an area that lacks dedicated research. The presence of two distinct amino groups, ortho and meta to the fluorine atom, suggests that reactions such as diazotization or condensation could lead to different products. Computational simulations would provide invaluable insights into the factors governing this selectivity, including the electronic and steric effects of the substituents.

Molecular Modeling and Dynamics Simulations

Conformational Analysis

A detailed conformational analysis of this compound, which would elucidate the preferred three-dimensional arrangements of the molecule, has not been reported. Such a study would involve mapping the potential energy surface as a function of the rotatable bonds, particularly around the ethyl ester and the amino groups. Understanding the conformational landscape is a prerequisite for any further molecular modeling studies, including its interaction with biological targets.

Ligand-Receptor Interaction Modeling

In the context of functionalization for biological applications, no ligand-receptor interaction modeling studies featuring this compound or its derivatives are available. This type of computational analysis is fundamental in drug discovery and design, helping to predict the binding affinity and mode of interaction of a ligand with a specific protein or enzyme. The absence of such data highlights a significant opportunity for future research into the potential pharmaceutical applications of this compound.

Applications in Advanced Organic Materials and Chemical Tool Development

Precursor for Advanced Polymer and Material Building Blocks

The presence of two adjacent amino groups in Ethyl 4,5-diamino-2-fluorobenzoate provides an ideal platform for the synthesis of extended, porous networks. These functionalities can readily undergo condensation reactions with complementary linkers to form robust and highly ordered polymeric structures.

Covalent Organic Framework (COF) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs relies on the self-assembly of organic building blocks, often referred to as linkers. Diamino compounds are crucial components in the formation of imine-linked COFs, which are known for their high chemical stability. The vicinal diamine structure of this compound allows it to act as a linker, reacting with aldehyde-containing monomers to form the characteristic imine bonds that define the framework of the COF. The fluorine substituent on the benzene (B151609) ring can further influence the electronic properties and stacking behavior of the resulting 2D or 3D COF material.